(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid
Description
The compound "(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]aminopentanoic acid" is a highly specialized isotopically labeled amino acid derivative. It integrates multiple isotopic substitutions (¹⁵N, ¹³C₅, and ¹¹³C) and a complex sulfonamide-benzofuran moiety, making it a critical tool for advanced NMR-based structural studies and metabolic tracing in peptide chemistry . Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with solid-phase peptide synthesis (SPPS), while the sulfonyl and benzofuran groups enhance stability and modulate solubility .
Properties
Molecular Formula |
C34H42N4O7S |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C34H42N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,22,24,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t22?,24?,27?,28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 |
InChI Key |
BFJCZZDJBJKJFA-PHRVXMGYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)[15NH2])C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fmoc-Protected Amino Acid Backbone
- The starting material is typically the free amino acid or a related derivative (e.g., levodopa or ornithine).
- The amino group is protected by reaction with Fmoc N-hydroxysuccinimide ester to yield the Fmoc-acylated amino acid intermediate.
- This reaction is typically carried out in a suitable organic solvent such as tetrahydrofuran (THF), with mild bases or catalysts to facilitate coupling.
Introduction of the Sulfonyl-Protected Guanidino Group
- The guanidino functionality is introduced by reaction with 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride , which acts as a sulfonyl protecting group (Pbf).
- This step protects the guanidino group during peptide synthesis and enhances solubility and stability.
- The reaction proceeds under controlled conditions to avoid side reactions and ensure regioselectivity.
Incorporation of Isotopic Labels
- The ^15N and ^13C isotopes are introduced by using isotopically enriched starting materials:
- ^15N-labeled amines or azanyl groups.
- ^13C-labeled carbon sources incorporated into the pentanoic acid backbone.
- Isotopic labeling is achieved either by:
- Using commercially available ^15N/^13C-labeled amino acids or intermediates.
- Synthesizing labeled intermediates via established isotope incorporation protocols.
- Careful control of reaction conditions is necessary to maintain isotopic integrity.
Cyclization and Final Functional Group Adjustments
- The dihydro-fluorene moiety is formed or preserved through controlled hydrogenation or reduction steps.
- The final compound is isolated by chromatographic techniques such as reverse-phase HPLC.
- Purity and isotopic enrichment are confirmed by NMR spectroscopy and mass spectrometry.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Solvent | Catalyst | Notes |
|---|---|---|---|---|---|
| 1 | Levodopa + Fmoc N-hydroxysuccinimide ester | Room temp, 2-4 h | THF | Mild base (e.g., DIPEA) | Formation of Fmoc-acyl levodopa intermediate |
| 2 | Fmoc-acyl levodopa + 2,2-dimethoxypropane | Reflux, 3-6 h | THF | Pyridinium p-toluenesulfonate | Cyclization to form protected amino acid |
| 3 | Intermediate + pentamethylbenzofuran sulfonyl chloride | 0-5°C to RT, 1-3 h | DCM or DMF | Base (e.g., triethylamine) | Introduction of Pbf protecting group |
| 4 | Incorporation of ^15N/^13C labeled azanyl and methylidene groups | Controlled isotopic precursor addition | Various | Controlled pH and temperature | Isotopic labeling step |
| 5 | Purification | Chromatography | Various | - | Final isolation and characterization |
Research Discoveries and Improvements
- The synthetic route has been optimized to reduce the number of steps and improve yields compared to earlier methods, which involved up to seven steps with complex operations.
- Use of pyridinium p-toluenesulfonate as a catalyst in cyclization steps improves reaction efficiency and selectivity.
- The method allows for high isotopic incorporation, critical for NMR and mass spectrometry applications in peptide research.
- The sulfonyl protecting group (Pbf) is stable under peptide synthesis conditions but can be removed under mild acidic conditions, facilitating downstream applications.
Data Table: Key Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can undergo reduction reactions to form secondary amines.
Substitution: The Fmoc and Pbf protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Pbf removal.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Deprotected arginine derivatives.
Scientific Research Applications
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and for studying reaction mechanisms.
Biology: Employed in stable isotope labeling for mass spectrometry-based proteomics to study protein dynamics and interactions.
Medicine: Utilized in metabolic studies to trace arginine metabolism and its role in nitric oxide production.
Industry: Applied in the development of diagnostic assays and therapeutic peptides.
Mechanism of Action
The mechanism of action of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves its incorporation into peptides and proteins. The labeled isotopes allow for precise tracking and quantification using mass spectrometry. The compound targets specific molecular pathways, such as nitric oxide synthesis, by serving as a precursor for nitric oxide production.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several Fmoc-protected amino acids and sulfonamide derivatives. Key comparisons include:
Fmoc-Protected Amino Acids
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS 139551-74-9) Structural Differences: Lacks isotopic labeling and the sulfonamide-benzofuran group. Properties: Molecular weight 367.44 g/mol, chiral center (S-configuration), and dimethyl substitution enhance steric bulk, improving crystallinity . Applications: Used in SPPS for hydrophobic peptide segments.
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid (CAS 201048-68-2) Structural Differences: Features dual protection (Fmoc and benzyloxycarbonyl) but lacks isotopic labels and sulfonamide groups. Properties: Molecular weight 488.53 g/mol; dual protection enables orthogonal deprotection strategies .
Sulfonamide-Containing Analogues
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid (CAS 143824-77-5) Structural Differences: Replaces the benzofuran-sulfonyl group with a tetramethyl-dioxa-diaza moiety.
Research Findings
Isotopic Labeling: The ¹³C₅ and ¹⁵N labels enable precise tracking in metabolic studies, contrasting with non-labeled analogues like those in . The ¹¹³C methylidene group is unique, enhancing NMR signal resolution for hydrogen-bonding studies .
Synthetic Challenges: The incorporation of multiple isotopes requires specialized reagents (e.g., ¹⁵N-azide precursors) and lowers yields compared to non-labeled compounds .
Biological Activity
The compound (2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)aminomethylidene]amino](1,2,3,4,5-13C5)pentanoic acid represents a complex structure with potential biological activity. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that include the use of protected amino acids and advanced organic synthesis techniques. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The incorporation of isotopes such as and can aid in tracking the compound's behavior in biological systems through techniques like NMR spectroscopy.
Antimicrobial Properties
Recent studies have evaluated various derivatives of fluorenes for their antimicrobial activities. For instance, 2,7-dichloro-9H-fluorene-based thiazolidinones and azetidinones were synthesized and tested against multidrug-resistant strains. These compounds exhibited significant activity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, suggesting that similar derivatives may enhance the efficacy of the target compound in combating resistant microbial strains .
Anticancer Effects
Research indicates that fluorenyl derivatives can interact with key cellular pathways involved in cancer progression. For example, compounds derived from fluorenes have shown promise in inhibiting dihydrofolate reductase enzymes, which are crucial in nucleotide synthesis and cellular proliferation . The specific structure of the target compound may enhance its binding affinity to such enzymes due to the presence of functional groups that facilitate interaction.
Case Studies
- Fluorene Derivatives in Cancer Therapy : A study demonstrated that fluorene-based compounds exhibited higher cytotoxicity against cancer cell lines compared to standard chemotherapeutics like Taxol. The mechanism was attributed to their ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Activity Assessment : In another study involving new fluorenyl-hydrazinthiazoles derivatives, antimicrobial activity was evaluated against various Gram-positive and Gram-negative bacteria. Some compounds displayed significant inhibitory effects at concentrations lower than 256 μg/mL .
Table 1: Summary of Biological Activities of Fluorene Derivatives
| Compound Type | Activity Type | Tested Against | Results |
|---|---|---|---|
| Thiazolidinones | Antimicrobial | Multidrug-resistant strains | High activity observed |
| Azetidinones | Anticancer | A549 and MDA-MB-231 cell lines | Higher efficacy than Taxol |
| Fluorene Derivatives | Enzyme Inhibition | Dihydrofolate reductase | Significant binding affinity |
Q & A
Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in synthesizing this compound, and how can its removal be optimized?
The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS). Optimal deprotection involves using 20% piperidine in DMF for 20–30 minutes, monitored by UV-Vis spectroscopy (λ = 301 nm for Fmoc cleavage byproducts). Prolonged exposure may lead to side reactions, such as aspartimide formation in acidic residues. Use orthogonal protecting groups (e.g., Trt for amines) to mitigate this .
Q. How do isotopic labels (15N, 13C) affect analytical characterization?
Isotopic labeling alters NMR and MS signatures. For example, 15N incorporation shifts 1H-15N HMBC cross-peaks, while 13C enrichment enhances sensitivity in 13C DEPT-135 NMR. Use high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm labeling efficiency (>98% purity) .
Advanced Research Questions
Q. What strategies resolve diastereomer formation during the coupling of the sulfonylated benzofuran moiety?
Diastereomers arise from the chiral sulfonamide center. Employ supercritical fluid chromatography (SFC) with Chiralpak® IC columns (MeOH/CO2 = 30:70) for separation. Optimize reaction conditions (e.g., low temperature, HBTU/DIPEA activation) to minimize racemization .
Q. How can computational methods predict reaction pathways for optimizing the sulfonylation step?
Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. Coupled with AI-driven platforms like COMSOL Multiphysics, these methods predict optimal solvent systems (e.g., DCM vs. THF) and reagent ratios, reducing trial-and-error experimentation .
Q. Why might NMR data show unexpected splitting or coupling constants?
Dynamic effects (e.g., rotameric equilibria in the fluorenyl group) or residual solvents (DMF, THF) can cause splitting. Use 2D NMR (HSQC, NOESY) to distinguish structural vs. environmental effects. For 13C-labeled compounds, 1H-13C HSQC clarifies carbon connectivity .
Methodological Challenges & Data Contradictions
Q. How to address inconsistencies between theoretical and observed HRMS data?
Discrepancies often stem from incomplete isotopic enrichment or adduct formation (e.g., Na+/K+). Perform isotopic purity analysis via LC-MS with a high-resolution Q-TOF detector. For 15N/13C labels, compare experimental vs. simulated isotopic distributions .
Q. What purification techniques are effective for removing byproducts from the final hydrolysis step?
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) removes truncated peptides and deprotected intermediates. For hydrophobic byproducts (e.g., benzofuran derivatives), use silica gel chromatography with ethyl acetate/petroleum ether .
Stability & Storage
Q. How to determine optimal storage conditions for long-term stability?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS and NMR analysis. Store lyophilized compound at -20°C under argon to prevent hydrolysis of the sulfonamide group. Avoid aqueous solutions at pH > 8 .
Advanced Analytical Techniques
Q. Can cryo-EM or X-ray crystallography resolve the compound’s conformational dynamics?
Single-crystal X-ray diffraction (SCXRD) at 123 K resolves the fluorenyl group’s disorder and hydrogen-bonding networks. For flexible regions (e.g., pentanoic acid tail), use molecular dynamics simulations paired with NOE restraints from NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
